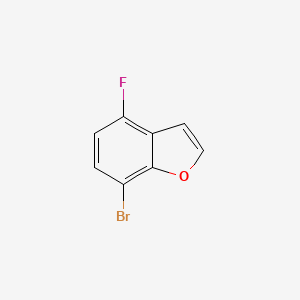

7-Bromo-4-fluorobenzofuran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-4-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRKPHRAECMQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622877 | |

| Record name | 7-Bromo-4-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253429-31-1 | |

| Record name | 7-Bromo-4-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 7 Bromo 4 Fluorobenzofuran and Its Congeners

Strategies for Benzofuran (B130515) Ring Construction with Halogenation

The construction of the benzofuran ring system in the presence of or with the concomitant introduction of halogen substituents is a cornerstone of synthesizing complex molecules like 7-Bromo-4-fluorobenzofuran. Strategies often involve the formation of a key C-C or C-O bond to close the furan (B31954) ring, starting from appropriately substituted phenols and acetylenic or carbonyl compounds. The choice of strategy is dictated by the desired substitution pattern and the compatibility of the reaction conditions with the halogen atoms.

Transition metal catalysis, particularly using palladium and copper, offers powerful and versatile methods for benzofuran synthesis, demonstrating high efficiency and broad functional group tolerance. acs.orggonzaga.edustanford.edu These methods are well-suited for constructing halogenated benzofurans.

Palladium-Catalyzed Syntheses: Palladium catalysis is extensively used for C-C and C-O bond formations. nih.gov A prevalent strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org This tandem, one-pot approach is highly efficient for creating 2-substituted benzofurans. Another key palladium-catalyzed method is the intramolecular O-arylation of 1-(2-haloaryl)ketones, which forms the C7a–O bond to yield 2,3-disubstituted benzofurans. acs.org Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as a modern technique, allowing for the construction of the benzofuran ring from simpler precursors like 2-hydroxystyrenes and iodobenzenes through a C-H activation/oxidation tandem reaction. rsc.org

Copper-Catalyzed Syntheses: Copper catalysts are a cost-effective and efficient alternative for benzofuran synthesis. gonzaga.edu Copper-catalyzed Ullmann-type condensations are fundamental for forming carbon-heteroatom bonds. acs.org A common approach is the aerobic oxidative cyclization of phenols and alkynes, which proceeds via a sequential nucleophilic addition and oxidative cyclization. rsc.orgsemanticscholar.org Copper can also mediate the oxidative annulation of phenols and unactivated internal alkynes. rsc.org Additionally, one-pot tandem reactions using o-iodophenols, acyl chlorides, and phosphorus ylides in the presence of a copper catalyst provide rapid access to functionalized benzofurans. acs.orgorganic-chemistry.org

Interactive Table: Transition Metal-Catalyzed Benzofuran Synthesis

| Catalyst System | Starting Materials | Product Type | Key Transformation | Ref. |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | Sonogashira Coupling / Cyclization | acs.org |

| Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl Acetates, Amines | 2-(Aminomethyl)benzofurans | Tsuji–Trost-type Reaction | nih.gov |

| Cu Catalyst | Phenols, Alkynes | Polysubstituted Benzofurans | Aerobic Oxidative Cyclization | rsc.orgsemanticscholar.org |

| CuI | o-Iodophenols, Acyl Chlorides, P-Ylides | 2,3-Disubstituted Benzofurans | C-Arylation / Tandem Reaction | acs.org |

To circumvent the cost and potential toxicity of transition metals, several metal-free synthetic routes to benzofurans have been developed. These methods often rely on base-catalyzed or acid-catalyzed cyclizations or the use of hypervalent iodine reagents.

A prominent metal-free approach is the base-catalyzed intramolecular cyclization of 2-ynylphenols. Using a simple base like cesium carbonate (Cs₂CO₃), a variety of 2-substituted benzofurans can be synthesized in good to excellent yields under mild conditions. rsc.orgresearchgate.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the convenient cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org Furthermore, one-pot methodologies have been designed where O-arylated products, formed under metal-free conditions, react in situ with ketones under acidic conditions to yield substituted benzofurans through a sequence of oxime formation, rsc.orgrsc.org-rearrangement, and cyclization. diva-portal.org

Introducing halogen atoms onto a pre-formed benzofuran nucleus is a direct and common strategy for synthesizing compounds like this compound. The success of this approach hinges on controlling the regioselectivity of the halogenation reaction. The inherent electronic properties of the benzofuran ring direct electrophilic substitution primarily to the 2- and 3-positions. Therefore, to achieve substitution on the benzene (B151609) ring, the directing effects of existing substituents must be exploited, or a metal-catalyzed C-H functionalization approach must be used.

For instance, iron(III)-catalyzed halogenation of an aryl ketone precursor can proceed with high regioselectivity, guided by activating groups on the aromatic ring, prior to a copper-catalyzed cyclization to form the benzofuran. acs.org This two-step, one-pot process allows for the regioselective synthesis of halogenated benzofurans that might be difficult to access via direct halogenation of the parent benzofuran. acs.org

Direct and Indirect Fluorination Methodologies for Benzofuran Systems

The incorporation of fluorine into the benzofuran scaffold is of high importance in medicinal chemistry. rsc.orgumich.edu Methods can be categorized as either direct, where a C-F bond is formed on a benzofuran precursor, or indirect, where the benzofuran ring is constructed from a fluorine-containing starting material.

A novel strategy for synthesizing fluorinated benzofurans involves a palladium-catalyzed reductive defluorination of gem-difluorodihydrobenzofuran precursors. aub.edu.lb This provides access to monofluorinated benzofurans. Another approach is the 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes to produce 2-fluorobenzofurans. researchgate.net The reaction of benzofuran with reagents like trifluorofluorooxymethane can also lead to fluorinated adducts, which, upon treatment with a base, can regenerate the aromatic system with a newly installed fluorine atom. rsc.org Indirect methods, which involve building the ring from fluorinated phenols, are often more straightforward for controlling the position of the fluorine atom on the benzene moiety, leveraging the wide availability of such precursors.

Bromination Techniques for Benzofuran Core Functionalization

Bromination is a key functionalization reaction for the benzofuran core. The reaction of benzofurans with electrophilic bromine sources typically results in substitution. The kinetics of bromination of 2-acetyl benzofurans using phenyltrimethylammonium tribromide have been studied, indicating that the reaction product is the corresponding 2-bromoacetyl benzofuran. jocpr.com

For bromination on the benzene ring, as required for this compound, the reaction is more complex. Direct bromination of benzofuran itself often leads to a mixture of products or substitution on the furan ring. rsc.org Therefore, regioselective synthesis often starts with a pre-brominated phenol, such as o-bromophenol, which is then used to construct the benzofuran ring, thereby ensuring the bromine atom is at the desired position (C7). A patented method for preparing 7-bromobenzofuran involves reacting ortho-bromophenol with 2-chloro-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization. google.com

Stereochemical Control and Enantioselective Synthesis in Halogenated Benzofurans

While this compound is an achiral molecule, the development of enantioselective methods is crucial for synthesizing its chiral congeners, such as substituted 2,3-dihydrobenzofurans or benzofurans with stereogenic centers in their side chains. These chiral molecules are of significant interest in drug discovery.

Asymmetric synthesis in this area often relies on organocatalysis or chiral transition metal complexes. For example, a highly stereoselective asymmetric [4+2] cyclization of azadienes and azlactones, catalyzed by a chiral squaramide, has been developed to produce benzofuran-fused N-heterocycles. acs.org This reaction proceeds with excellent diastereoselectivity and enantioselectivity. Although specific examples for halogenated systems are less common, these methodologies establish a foundation for the future development of enantioselective routes toward chiral halogenated benzofuran derivatives. The key is to design catalytic systems that can tolerate the electronic effects of the halogen substituents while effectively controlling the stereochemical outcome of the ring-forming or functionalization step.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry into the synthesis of this compound derivatives focuses on several core areas: the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, the optimization of reaction conditions to conserve energy, and the design of processes with high atom economy. These approaches collectively contribute to more sustainable synthetic pathways.

One of the primary considerations in green synthesis is the choice of solvent. Many classical organic reactions employ volatile and often toxic organic solvents. Research into greener alternatives has explored the use of water, supercritical fluids, and ionic liquids as reaction media for the synthesis of benzofuran scaffolds. While specific examples for this compound are not extensively documented, the broader success of these solvents in related heterocyclic syntheses suggests their potential applicability. For instance, microwave-assisted synthesis in aqueous media has been shown to accelerate reaction rates and reduce the need for traditional organic solvents in the formation of other benzofuran derivatives.

Catalysis plays a crucial role in the development of environmentally benign synthetic methods. The use of catalysts, particularly those that are recoverable and reusable, can significantly reduce waste by replacing stoichiometric reagents that are consumed in the reaction. For the synthesis of benzofurans, various catalytic systems have been investigated, including those based on palladium, copper, and other transition metals. These catalysts can facilitate key bond-forming reactions, such as cross-coupling and cyclization steps, under milder conditions and with greater efficiency. The development of heterogeneous catalysts is particularly attractive from a green chemistry perspective, as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, with minimal generation of byproducts. Designing synthetic routes with high atom economy is a key goal in the sustainable synthesis of this compound. This can be achieved through the use of addition and cycloaddition reactions, which, by their nature, incorporate all atoms of the reactants into the product. In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts.

The following table provides a hypothetical comparison of different synthetic approaches to a generic benzofuran synthesis, illustrating how green chemistry metrics can be used to evaluate the sustainability of a reaction.

| Reaction Type | Catalyst | Solvent | Atom Economy (%) | E-Factor |

| Classical Synthesis | Stoichiometric Base | Toluene | 50-60 | 5-10 |

| Catalytic Cyclization | Palladium on Carbon | Water | 80-90 | 1-2 |

| Microwave-assisted | None | Solvent-free | >95 | <1 |

E-Factor is the mass ratio of waste to the desired product.

Detailed research findings on the application of these principles specifically to the synthesis of this compound are limited in publicly available literature. However, the general trends in green synthetic chemistry for benzofurans strongly suggest that future research will focus on developing catalytic, high-atom-economy, and environmentally benign methods for the production of this and related compounds. The continuous development of novel catalysts and reaction media will be instrumental in achieving these goals, paving the way for more sustainable manufacturing processes in the chemical industry.

Advanced Derivatization and Functionalization Strategies of 7 Bromo 4 Fluorobenzofuran

Strategies for Orthogonal Functional Group Introduction

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others by using specific, non-interfering reaction conditions. The structure of 7-bromo-4-fluorobenzofuran, with its C-Br bond, C-F bond, and various C-H bonds, is well-suited for such strategies. The key to orthogonality lies in the differential reactivity of these sites.

The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of sequential functionalization. For instance, a Suzuki or Heck reaction can be performed selectively at the C7-bromo position while leaving the C4-fluoro and other C-H bonds intact. Following this initial modification, the more inert C-F bond could potentially be targeted under more forcing conditions or by using specialized catalytic systems known for C-F activation. mdpi.com Furthermore, the C-H bonds, particularly at the C2 position of the furan (B31954) ring, offer another handle for orthogonal functionalization through transition-metal-catalyzed C-H activation, which typically occurs under conditions distinct from those used for cross-coupling at the C-Br bond. hw.ac.uk This multi-tiered reactivity allows for a step-wise and controlled diversification of the benzofuran (B130515) core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) involving Bromine and Fluorine Substituents

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily exploit the reactivity of the C7-Br bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov In the case of this compound, the C-Br bond serves as the reactive site for oxidative addition to the Pd(0) catalyst, a crucial step in the catalytic cycle. This reaction can be used to introduce a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the C7 position. nih.gov The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it highly valuable in complex molecule synthesis. mdpi.com The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions, ensuring high selectivity for functionalization at the bromine-bearing carbon. nbinno.comugr.es

Potential Suzuki-Miyaura Reactions of this compound

| Boronic Acid/Ester | Potential Product |

|---|---|

| Phenylboronic acid | 4-Fluoro-7-phenylbenzofuran |

| Pyridin-3-ylboronic acid | 4-Fluoro-7-(pyridin-3-yl)benzofuran |

| Methylboronic acid | 4-Fluoro-7-methylbenzofuran |

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides an effective method for introducing alkenyl substituents. For this compound, the Heck reaction would selectively occur at the C7-Br bond, allowing for the synthesis of 7-alkenyl-4-fluorobenzofuran derivatives. rug.nl The reaction mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org The choice of catalyst, ligands, base, and solvent can influence the efficiency and outcome of the reaction. mdpi.com

Potential Heck Reactions of this compound

| Alkene | Potential Product |

|---|---|

| Styrene | 4-Fluoro-7-styrylbenzofuran |

| Methyl acrylate | Methyl 3-(4-fluorobenzofuran-7-yl)acrylate |

| 1-Hexene | 4-Fluoro-7-(hex-1-en-2-yl)benzofuran |

Nucleophilic Aromatic Substitution on Fluorinated Benzofurans

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. youtube.com In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. chemistrysteps.com For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

In this compound, the benzene (B151609) ring is not strongly electron-deficient. Therefore, classical SNAr at the C4-F position is expected to be challenging under standard conditions. While fluorine is an excellent leaving group for SNAr due to its high electronegativity which facilitates the initial rate-determining nucleophilic attack, the lack of ring activation is a significant barrier. libretexts.org Modern methods, such as organic photoredox catalysis, have been developed to enable the nucleophilic substitution of unactivated fluoroarenes by generating highly reactive radical intermediates, which could potentially provide a pathway for the functionalization of the C-F bond in this scaffold. nih.gov

C-H Activation and Functionalization for Benzofuran Modification

Direct C-H activation is a powerful and atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. nih.gov The benzofuran scaffold possesses several C-H bonds that can be targeted for modification. Research on benzofuran and its derivatives has shown that the C-H bond at the C2 position (on the furan ring) is generally the most reactive and accessible for functionalization. hw.ac.ukmdpi.com

Various transition metals, including palladium, rsc.orgresearchgate.net rhodium, acs.orgresearchgate.net and copper, rsc.org have been used to catalyze the C-H functionalization of benzofurans. These reactions can be used to introduce aryl, alkyl, and other functional groups. For this compound, a C-H activation strategy would most likely target the C2 position, providing a route to 2-substituted-7-bromo-4-fluorobenzofurans. Achieving regioselectivity at other positions, such as C3, C5, or C6, is more challenging and often requires the installation of a directing group to guide the catalyst to the desired site. nih.govresearchgate.net

Potential C-H Functionalization Reactions

| Position | Reaction Type | Coupling Partner | Potential Product |

|---|---|---|---|

| C2 | Arylation | Iodobenzene | 7-Bromo-4-fluoro-2-phenylbenzofuran |

| C2 | Alkylation | Methyl iodide | 7-Bromo-4-fluoro-2-methylbenzofuran |

Lithiation and Anion Migration Control in Benzofuran Derivatization

Organolithium reagents are pivotal in organic synthesis for forming carbon-carbon bonds by reacting with electrophiles. Two primary strategies exist for the lithiation of this compound: metal-halogen exchange and direct metalation (deprotonation).

Metal-halogen exchange is a rapid reaction where an organolithium reagent, such as n-butyllithium, selectively exchanges with a halogen atom. wikipedia.org Given the reactivity trend (I > Br > Cl), the C7-Br bond is the expected site for this exchange, which would occur at low temperatures to generate the 7-lithio-4-fluorobenzofuran intermediate. ias.ac.innih.gov This intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C7 position.

A significant challenge in the chemistry of lithiated benzofurans is anion migration . researchgate.netthieme-connect.com The C2 position of the benzofuran ring is the most acidic site, and an anion generated at another position (e.g., C7) can rearrange to the thermodynamically more stable 2-lithio species. This migration can lead to a loss of regioselectivity. To control this, one strategy is to block the C2 position with a removable protecting group, such as a trimethylsilyl (B98337) (TMS) group, which prevents the unwanted migration and ensures that the desired lithiated species reacts as intended. researchgate.netthieme-connect.com

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. researchgate.net The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mode of action compared to the individual components. The benzofuran core is a common scaffold found in many biologically active compounds and is an attractive starting point for creating such hybrids. nih.gov

The functionalized derivatives of this compound, synthesized through the methods described above, are excellent precursors for hybrid molecules. For example:

A 7-aryl-4-fluorobenzofuran, generated via a Suzuki-Miyaura reaction, links the benzofuran scaffold to another aromatic or heterocyclic system known for its biological activity.

A 7-carboxy-4-fluorobenzofuran, formed by quenching a lithiated intermediate with CO₂, can be converted into an amide or ester, linking it to amino acids, peptides, or other amine-containing drugs.

C-H activation at the C2 position can be used to attach other complex fragments, further diversifying the molecular architecture.

This strategy allows for the systematic exploration of chemical space around the benzofuran core, leading to the development of novel hybrid molecules with tailored properties. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Halogenated Benzofuran Derivatives

Positional Impact of Halogen Substituents on Biological Activity

The strategic placement of halogen atoms on the benzofuran (B130515) scaffold is a key determinant of a derivative's biological efficacy. nih.gov The addition of halogens such as bromine, chlorine, or fluorine to the benzofuran ring has been consistently shown to increase anticancer activities. nih.govmdpi.com This enhancement is largely attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites on a molecule, thereby improving binding affinity. nih.govmdpi.com

Influence of Bromine at Position 7

The presence of a bromine atom, particularly when attached to an alkyl or acetyl chain on the furan (B31954) ring, has been linked to cytotoxic activity. nih.gov While direct substitution on the benzene (B151609) ring of the benzofuran does not always increase cytotoxicity, the introduction of bromine to methyl or acetyl groups attached to the benzofuran system has been shown to enhance it. nih.gov For instance, electron-rich bromomethyl- or bromophenacyl-substituted benzofurans have demonstrated pronounced cytotoxic activity in both normal and cancer cells. mdpi.com The position of the halogen is a critical factor; for example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in significant cytotoxic activity against leukemia cells. nih.gov

Influence of Fluorine at Position 4

The introduction of a fluorine atom at position 4 of the benzofuran ring has been shown to have a notable impact on biological potency. nih.gov In a study of amiloride-benzofuran derivatives as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity. nih.gov Such substitutions at the para position of the benzofuran are thought to be more likely to form favorable hydrophobic interactions, thus leading to greater potency. nih.gov

Table 1: Impact of Fluorine Substitution on Inhibitory Activity

| Compound | Substitution | Ki (nM) | IC50 (µM) |

|---|---|---|---|

| 6-HMA-benzofuran | None | 183 | - |

| Compound 5 | Fluorine at position 4 | 88 | 0.43 |

Data sourced from a study on amiloride-benzofuran derivatives as uPA inhibitors. nih.gov

Halogen Bonding Interactions in Receptor-Ligand Systems

Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich donor, and they are significant in molecular recognition and binding. nih.gov These interactions are directional and their strength generally follows the trend F << Cl < Br < I. nih.gov In the context of 7-Bromo-4-fluorobenzofuran, the bromine atom is capable of forming a significant halogen bond with nucleophilic sites, such as the carboxyl side chain of an aspartate residue in the S1 pocket of a serine protease. nih.gov This type of interaction can substantially improve the binding affinity of the ligand to its receptor. nih.govmdpi.com The ability of covalently bound chlorine, bromine, and iodine to act as donors in these directional interactions is linked to the presence of a "σ-hole," a region of depleted electron density that exposes a positive nuclear charge. nih.gov

Pharmacological and Biological Research Applications of 7 Bromo 4 Fluorobenzofuran Derivatives

Anticancer Activities and Mechanisms

Benzofuran (B130515) derivatives have demonstrated notable potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. nih.govnih.gov Research has highlighted that the position and type of substitution on the benzofuran ring are critical determinants of its biological activity. nih.gov

A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. nih.govresearchgate.net Microtubules are formed by the polymerization of tubulin, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net Certain benzofuran derivatives have been identified as effective tubulin polymerization inhibitors.

One study detailed a series of novel benzofuran derivatives, among which compound 6a (a benzofuran-2-ylethylidene aniline (B41778) derivative) showed potent inhibition of tubulin polymerization. nih.gov This inhibition disrupted the formation of the mitotic spindle, causing the cancer cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.gov Docking studies confirmed that this compound fits effectively into the colchicine (B1669291) binding site of tubulin, a known mechanism for tubulin polymerization inhibitors. nih.gov These findings position such derivatives as promising candidates for development as anticancer agents that target microtubule dynamics. nih.gov

Table 1: Activity of Benzofuran Derivative as a Tubulin Polymerization Inhibitor

| Compound | Mechanism of Action | Effect on Cell Cycle | Result |

|---|

| 6a (benzofuran-2-ylethylidene aniline derivative) | Inhibits tubulin polymerization by binding to the colchicine site | Arrest in G2/M phase | Apoptosis of HepG2 cells |

Data sourced from a study on new benzofuran and indole (B1671886) derivatives. nih.gov

Enzymes, particularly kinases, play a crucial role in cell signaling pathways that can become dysregulated in cancer, promoting uncontrolled cell growth and survival. nih.govmdpi.com Consequently, kinase inhibitors are a major class of targeted cancer therapies. mdpi.com Benzofuran derivatives have been investigated as inhibitors of several key kinases.

Research has shown that certain benzofuran scaffolds are effective inhibitors of Pin1 (peptidyl-prolyl cis–trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers. nih.gov Specifically, a 4,6-di(benzyloxy)-3-phenylbenzofuran derivative demonstrated excellent selectivity and inhibitory activity against Pin1. nih.gov Other studies have identified benzofuran-based oxadiazole conjugates, such as the bromo derivative 14c , as potent anticancer agents that act by decreasing glycogen (B147801) synthase kinase-3β (GSK3β), which in turn induces apoptosis. nih.gov Furthermore, benzofuran derivatives have been explored as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival that is often overactive in cancer. researchgate.net

Table 2: Benzofuran Derivatives as Enzyme Inhibitors in Cancer Research

| Derivative Class | Target Enzyme | Example Compound | Finding |

|---|---|---|---|

| Phenylbenzofurans | Pin1 | 4,6-di(benzyloxy)-3-phenylbenzofuran | Excellent selective inhibition (IC₅₀ = 0.874 μM) |

| Benzofuran-oxadiazoles | GSK3β | Bromo derivative 14c | Most efficient against HCT116 cells (IC₅₀ = 3.27 μM) by inducing apoptosis |

Data compiled from studies on the anticancer potential of benzofuran scaffolds. nih.govdntb.gov.ua

Inducing apoptosis and modulating the cell cycle are fundamental goals of cancer chemotherapy. nih.gov Benzofuran derivatives have been shown to possess significant pro-apoptotic and cell cycle-modulating properties in various cancer cell lines. researchgate.netnih.gov

A study on benzofuran-2-acetic ester derivatives found that they significantly inhibited the growth of breast cancer cells, regardless of their estrogen receptor status. nih.gov These compounds induced cell cycle arrest in the G0/G1 phase and triggered apoptosis. The mechanism was linked to the increased expression of the p21Cip/WAF1 gene, a cyclin-dependent kinase inhibitor, in a p53-independent manner. nih.gov The induction of apoptosis was confirmed by observing increased cleavage of poly (ADP-ribose) polymerase (PARP), a higher Bax/Bcl-2 ratio, and significant DNA fragmentation. nih.gov Similarly, other research has shown that the presence of bromine and a methoxy (B1213986) group on the benzofuran structure can enhance its pro-oxidative and pro-apoptotic properties. researchgate.net

Antimicrobial and Antifungal Potency

The benzofuran scaffold is a core component of many compounds with potent antimicrobial and antifungal activities. semanticscholar.orgnih.gov The structural versatility of benzofuran allows for the development of derivatives with broad-spectrum activity against various pathogens. nih.gov

Research has demonstrated that the introduction of bromo substituents can significantly enhance the antibacterial efficacy of benzofuran derivatives. semanticscholar.org For instance, compounds featuring two bromo substituents on the benzofuran and an attached phenyl ring exhibited excellent activity against a range of bacterial strains. semanticscholar.org Another study highlighted a methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate derivative that showed both significant cytotoxic activity against cancer cells and notable antifungal properties. nih.gov Some derivatives have been found to completely inhibit the growth of fungal species like C. krusei, C. neoformans, and A. niger at low concentrations. semanticscholar.orgnih.gov

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), mounting an antiviral response. nih.gov Pharmacological activation of this pathway is a promising strategy for developing broad-spectrum antiviral therapies. plos.org

Recent research has identified a series of benzofuran derivatives as novel STING agonists. nih.gov In a gene reporter assay, seven of these compounds were able to induce IFN-β transcription in a STING-dependent manner. nih.gov The most effective of these derivatives showed potent inhibition of human coronavirus 229E and SARS-CoV-2 replication, with some inhibiting SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral activity was confirmed to be IFN-dependent, as the compounds induced the nuclear localization of phospho-IRF3 and were inactive in cells lacking IFN production. nih.gov This discovery positions benzofurans as a new chemical scaffold for developing host-targeting, broad-spectrum antiviral agents. nih.gov

Table 3: Antiviral Activity of Benzofuran Derivatives as STING Agonists

| Virus | Cell Line | Activity |

|---|---|---|

| Human coronavirus 229E | BEAS-2B, MRC-5 | Inhibition with EC₅₀ values in the μM range |

Data from a study identifying benzofuran derivatives as STING agonists. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov This has created an urgent need for new drugs that act on novel targets. researchgate.net

Benzofuran derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.gov In silico studies have suggested that benzofuran derivatives can effectively bind to and inhibit key proteins in MTB. For example, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was shown through molecular docking to stabilize at the active site of NarL, a transcriptional regulatory protein essential for MTB's survival in anaerobic conditions. nih.gov Other research has focused on benzofuran derivatives that inhibit Pks13, an enzyme involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net The demonstration of in vivo activity for several members of this series further validates Pks13 as an attractive target for novel antitubercular drugs. researchgate.net

Neuroprotective and Anti-Alzheimer's Disease Research

Derivatives of 7-Bromo-4-fluorobenzofuran have emerged as a promising area of investigation in the search for novel treatments for Alzheimer's disease (AD). A key therapeutic strategy in managing AD is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of cognitive decline in AD.

Recent research has highlighted the potential of benzofuran-based compounds as effective cholinesterase inhibitors. For instance, a series of novel benzofuran derivatives were designed and synthesized as AChE inhibitors, with some compounds exhibiting potent inhibitory activity. nih.gov One of the most promising compounds from this series, designated as 7c, demonstrated an IC50 value of 0.058 μM against AChE, comparable to the standard drug donepezil (B133215) (IC50 = 0.049 μM). nih.govresearchgate.net Further in vivo studies with compound 7c in a rat model of AD showed a reduction in the expression of amyloid precursor protein (APP) and Tau genes, which are involved in the formation of amyloid plaques and neurofibrillary tangles, two key pathological features of AD. nih.govresearchgate.net

Moreover, studies on 2-phenylbenzofuran (B156813) derivatives have underscored the importance of halogen substitution at the 7-position of the benzofuran core for potent and selective BChE inhibition. nih.gov In a study exploring hydroxylated 2-phenylbenzofurans, a derivative featuring a bromine atom at the 7-position (compound 17) displayed a significant BChE inhibitory activity with an IC50 value of 3.57 μM. nih.gov This finding suggests that the presence of a bromine atom at this specific position can enhance the inhibitory potential of the benzofuran scaffold against BChE, a target that gains importance in the later stages of AD. nih.gov

The neuroprotective effects of these derivatives are not limited to cholinesterase inhibition. Some benzofuran compounds have also shown antioxidant properties, which are crucial in combating the oxidative stress implicated in the neurodegenerative processes of AD. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 7c | Acetylcholinesterase (AChE) | 0.058 | nih.govresearchgate.net |

| Donepezil | Acetylcholinesterase (AChE) | 0.049 | nih.gov |

| 17 (7-bromo derivative) | Butyrylcholinesterase (BChE) | 3.57 | nih.gov |

Anti-inflammatory Effects

Inflammation is a critical component of many diseases, and the development of effective anti-inflammatory agents is a major goal of pharmaceutical research. Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents. The inclusion of fluorine and bromine in the benzofuran structure has been shown to enhance their biological effects.

In a study investigating the anti-inflammatory properties of a series of fluorinated benzofuran and dihydrobenzofuran derivatives, several compounds demonstrated significant suppression of lipopolysaccharide (LPS)-stimulated inflammation in macrophages. Current time information in Pasuruan, ID. These compounds were effective in inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS). Current time information in Pasuruan, ID. This inhibition led to a decrease in the secretion of several inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). Current time information in Pasuruan, ID.

The inhibitory concentrations (IC50) for these derivatives highlight their potent anti-inflammatory activity. For the most active compounds, the IC50 values ranged from 1.2 to 9.04 μM for IL-6, 1.5 to 19.3 μM for CCL2, 2.4 to 5.2 μM for nitric oxide, and 1.1 to 20.5 μM for prostaglandin E2. Current time information in Pasuruan, ID. These findings indicate that fluorinated and brominated benzofuran derivatives can effectively modulate key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

| Inflammatory Mediator | IC50 Range (μM) | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 | Current time information in Pasuruan, ID. |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | Current time information in Pasuruan, ID. |

| Nitric Oxide (NO) | 2.4 - 5.2 | Current time information in Pasuruan, ID. |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | Current time information in Pasuruan, ID. |

Applications in Rare Disease Research (e.g., Transthyretin Amyloidosis)

While direct research on this compound derivatives in the context of Transthyretin Amyloidosis (ATTR) is not extensively documented in publicly available literature, the broader class of benzofuran-related structures has been explored as a source of inhibitors for transthyretin amyloidogenesis. ATTR is a rare, progressive disease caused by the misfolding and aggregation of the transthyretin (TTR) protein into amyloid fibrils.

Research in this area has focused on identifying small molecules that can stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation. While not direct derivatives of this compound, dibenzofuran-based compounds have been investigated as potent TTR amyloidogenesis inhibitors. researchgate.net These inhibitors function by kinetically stabilizing the native state of TTR. researchgate.net The development of such compounds provides a proof-of-concept for the potential of furan-containing scaffolds in the treatment of this rare disease. Further investigation is warranted to explore if the specific substitutions of bromine and fluorine on the benzofuran ring could lead to the development of novel and effective TTR stabilizers.

Modulation of Specific Biological Targets (e.g., Enzymes, Receptors, Proteins)

Derivatives of this compound and related halogenated benzofurans exert their pharmacological effects by modulating the activity of various specific biological targets, including enzymes and receptors.

As detailed in the section on neuroprotective effects, a primary mechanism of action for several benzofuran derivatives in the context of Alzheimer's disease is the inhibition of cholinesterase enzymes. Specifically, certain derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The presence of a bromine atom at the 7-position of the benzofuran scaffold has been highlighted as a key feature for enhancing BChE inhibitory activity. nih.gov

In the realm of anti-inflammatory research, fluorinated and brominated benzofuran derivatives have been shown to target and inhibit key enzymes involved in the inflammatory cascade. These include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Current time information in Pasuruan, ID. By inhibiting these enzymes, the derivatives effectively reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide. Current time information in Pasuruan, ID.

While not directly involving this compound, other benzofuran derivatives have been investigated as modulators of other important biological targets. For example, certain benzofuran derivatives have been explored as sphingosine-1-phosphate receptor 1 (S1P1) agonists, which have potential applications in autoimmune diseases like multiple sclerosis. dntb.gov.ua This demonstrates the versatility of the benzofuran scaffold in interacting with a range of biological targets. The specific substitution pattern of 7-bromo-4-fluoro could potentially be exploited to design selective modulators for various other enzymes and receptors.

Table 3: Modulation of Specific Biological Targets by Benzofuran Derivatives

| Biological Target | Type of Modulation | Therapeutic Area | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Alzheimer's Disease | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Inhibition | Alzheimer's Disease | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Inflammation | Current time information in Pasuruan, ID. |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Inflammation | Current time information in Pasuruan, ID. |

| Sphingosine-1-phosphate receptor 1 (S1P1) | Agonism | Multiple Sclerosis | dntb.gov.ua |

Mechanistic Investigations of 7 Bromo 4 Fluorobenzofuran Interactions

Molecular Recognition and Binding Dynamics with Biological Macromolecules

The specific molecular recognition and binding dynamics of 7-Bromo-4-fluorobenzofuran with biological macromolecules have not been extensively detailed in publicly available research. However, insights can be drawn from studies on related halogenated benzofuran (B130515) derivatives. The presence of bromine and fluorine atoms on the benzofuran core is anticipated to play a crucial role in its interaction with biological targets, primarily through the formation of halogen bonds and other non-covalent interactions.

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule, such as a protein or nucleic acid. nih.gov The bromine atom at the 7-position and the fluorine atom at the 4-position of this compound can potentially engage in such interactions, contributing to the binding affinity and selectivity for specific protein targets. nih.gov

Studies on other brominated benzofurans have highlighted the importance of the bromine substituent in enhancing biological activity. For instance, the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system has been shown to increase cytotoxicity in cancer cell lines. nih.gov This suggests that the bromine atom is likely involved in critical interactions within the binding pocket of the target protein.

Computational modeling and molecular dynamics simulations of related benzofuran derivatives have been employed to elucidate their binding modes with various protein targets, such as kinases and bromodomains. nih.govresearchgate.net These studies often reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, and halogen bonds with the ligand. While specific data for this compound is not available, it is plausible that similar interactions would govern its binding to protein targets.

| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Residues/Moieties on Macromolecule | Significance |

|---|---|---|---|

| Halogen Bonding | Bromine at C7, Fluorine at C4 | Nucleophilic sites (e.g., backbone carbonyls, hydroxyl groups of Ser/Thr/Tyr, carboxylates of Asp/Glu) | Enhances binding affinity and selectivity. nih.gov |

| Hydrophobic Interactions | Benzofuran ring system | Hydrophobic pockets with nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe) | Contributes to overall binding energy and stability of the complex. |

| π-π Stacking | Benzene (B151609) and furan (B31954) rings | Aromatic residues (e.g., Phe, Tyr, Trp, His) | Provides additional stabilization to the ligand-protein complex. |

| van der Waals Forces | Entire molecule | Complementary surfaces of the binding pocket | Contributes to the overall binding affinity. |

In Vitro and In Vivo Biological Evaluation Paradigms

While specific in vitro and in vivo evaluation data for this compound is scarce, the biological activities of structurally related benzofuran derivatives provide a framework for potential areas of investigation. Benzofuran derivatives have been widely evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org

In Vitro Evaluation:

Antiproliferative Activity: Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, certain brominated benzofuran derivatives have shown potent activity against leukemia and cervical cancer cell lines. nih.gov An in vitro evaluation of this compound would likely involve screening against a panel of cancer cell lines to determine its IC₅₀ values.

Enzyme Inhibition Assays: Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases and sirtuins. researchgate.netmdpi.com The evaluation of this compound against a panel of relevant enzymes could reveal specific molecular targets.

Antimicrobial Activity: The benzofuran scaffold is a core component of many compounds with antibacterial and antifungal properties. researchgate.net In vitro assays against a range of pathogenic bacteria and fungi would be a standard approach to evaluate the antimicrobial potential of this compound.

In Vivo Evaluation:

Xenograft Models: For compounds demonstrating promising in vitro anticancer activity, in vivo evaluation in animal models, such as mouse xenograft models bearing human tumors, would be the next logical step. nih.gov

Inflammation Models: Given that some benzofuran derivatives exhibit anti-inflammatory properties, in vivo models of inflammation, such as carrageenan-induced paw edema in rats, could be employed.

Infectious Disease Models: If significant in vitro antimicrobial activity is observed, in vivo efficacy would be assessed in relevant animal models of infection.

The presence of both bromine and fluorine in this compound could lead to unique biological properties. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.

| Evaluation Paradigm | Assay/Model | Potential Biological Activity | Reference for Related Compounds |

|---|---|---|---|

| In Vitro | Antiproliferative assays (e.g., MTT, SRB) against cancer cell lines | Anticancer | nih.govnih.gov |

| Enzyme inhibition assays (e.g., kinase assays, sirtuin activity assays) | Enzyme inhibition | researchgate.netmdpi.com | |

| Antimicrobial susceptibility testing (e.g., MIC determination) | Antimicrobial | researchgate.net | |

| In Vivo | Mouse xenograft models | Antitumor efficacy | nih.gov |

| Carrageenan-induced paw edema | Anti-inflammatory | ||

| Animal models of bacterial or fungal infection | Antimicrobial efficacy |

Cellular Pathway Modulation by this compound Derivatives

The specific cellular pathways modulated by this compound have not been elucidated. However, based on the activities of other benzofuran derivatives, several potential pathways could be affected.

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.net For instance, some benzofuran compounds have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through p53-dependent pathways. researchgate.net

The anti-inflammatory effects of certain benzofuran derivatives are attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Furthermore, some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral and bacterial infections. lse.ac.uk Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines.

Given the structural features of this compound, it is plausible that it could modulate one or more of these cellular pathways. The precise mechanism of action would depend on its specific molecular targets and the cellular context. Further research, including transcriptomic and proteomic studies, would be necessary to fully understand the cellular effects of this compound.

| Cellular Pathway | Potential Effect | Biological Outcome | Reference for Related Compounds |

|---|---|---|---|

| Apoptosis Pathways (e.g., p53-dependent) | Induction of apoptosis | Anticancer activity | researchgate.net |

| Cell Cycle Regulation | Cell cycle arrest (e.g., at G2/M phase) | Antiproliferative effects | researchgate.net |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation | Anti-inflammatory effects | |

| STING Pathway | Activation of STING signaling | Antiviral and immunostimulatory effects | lse.ac.uk |

Computational Chemistry and in Silico Modeling for 7 Bromo 4 Fluorobenzofuran Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A primary application of this method is in drug discovery, where it is used to predict the interaction between a small molecule ligand and a protein target. This allows for the identification of potential biological targets and the elucidation of the binding mode and affinity of the ligand.

For 7-Bromo-4-fluorobenzofuran, molecular docking studies would be instrumental in screening vast libraries of proteins to identify potential binding partners, which could be enzymes, receptors, or other functionally important proteins. Once a potential target is identified, docking can provide a detailed prediction of the binding conformation, including the key intermolecular interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex. For instance, studies on other substituted benzofuran (B130515) derivatives have successfully used molecular docking to identify and optimize inhibitors for various enzymes. dntb.gov.uanih.gov

The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformational space is explored to find the best fit within the protein's binding site, and scoring functions are used to rank the different poses based on their predicted binding affinity.

Illustrative Molecular Docking Results for a Benzofuran Scaffold Against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Lys78, Leu132 | Hydrogen Bond, Hydrophobic |

| Docking Score | -9.2 | Asp184 | Halogen Bond (with Bromine) |

This table is illustrative and based on typical results for similar compounds, not specific data for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, properties, and reactivity of molecules. These calculations can provide valuable data on molecular geometry, orbital energies, electrostatic potential, and various spectroscopic properties.

For this compound, DFT calculations can elucidate its fundamental chemical characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-deficient regions of the molecule, which is critical for predicting how it will interact with other molecules, including biological targets. researchgate.net For example, the electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms would be regions of positive potential.

Such calculations are vital for understanding the molecule's reactivity in both biological and synthetic contexts and can guide the design of derivatives with modified electronic properties.

Illustrative Quantum Chemical Properties of a Substituted Benzofuran

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 Debye |

This table is illustrative and based on general values for similar halogenated aromatic compounds, not specific data for this compound.

Molecular Dynamics Simulations of Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and for gaining a deeper understanding of the binding thermodynamics and kinetics. ekb.egmdpi.com

If a potential protein target for this compound is identified through docking, an MD simulation would be the next step. The simulation would start with the docked complex placed in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the forces between the atoms and their resulting motions over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information, such as the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that persist over time. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Illustrative Analysis from a 100 ns MD Simulation of a Benzofuran-Protein Complex

| Analysis Metric | Observation | Implication |

|---|---|---|

| Ligand RMSD | Stable around 2.0 Å after 20 ns | The ligand remains stably bound in the binding pocket. |

| Protein RMSF | Peaks at residues 50-55 and 120-125 | These loop regions exhibit high flexibility. |

This table is illustrative and represents typical findings from MD simulations of small molecule-protein complexes.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can serve as a starting point for such a campaign. A virtual library of derivatives could be generated by adding various substituents at different positions of the benzofuran ring. This library would then be screened against a specific target using techniques like molecular docking.

The hits from the virtual screen, which show promising predicted binding affinities, would then enter the lead optimization phase. nih.gov In this stage, computational methods are used to refine the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, quantum chemical calculations could be used to predict the metabolic stability of different derivatives, while molecular dynamics could assess how modifications affect the binding stability and dynamics. This iterative cycle of design, computational evaluation, and synthesis can significantly accelerate the development of new drug candidates.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For 7-Bromo-4-fluorobenzofuran, ¹H NMR would provide information on the chemical environment of the four aromatic protons, while ¹³C NMR would identify the eight carbon atoms in the benzofuran (B130515) ring system. Furthermore, ¹⁹F NMR would show a characteristic signal for the fluorine atom, and couplings between ¹H, ¹³C, and ¹⁹F nuclei would confirm the substitution pattern.

Despite the critical importance of this data for confirming the compound's structure, a search of scientific databases reveals no published, detailed NMR spectra or assignments for this compound or its complex derivatives. While standard characterization is likely performed by commercial suppliers, this data is not publicly disseminated in research articles.

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Analysis of this compound by single-crystal X-ray diffraction would confirm the planarity of the benzofuran ring system and reveal how the molecules pack in the crystal lattice. This information is crucial for understanding its physical properties and for designing co-crystals with tailored characteristics.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or reported in the scientific literature. Therefore, no experimental data on its solid-state conformation or potential for co-crystal formation is available.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula of this compound (C₈H₄BrFO) by providing a highly accurate mass measurement. The theoretical exact mass is 213.9430 Da. Analysis of its isotopic pattern, particularly the signature of the bromine atom (⁷⁹Br and ⁸¹Br), would further validate its identity.

While patents mention the use of this compound as a reactant, they typically report HRMS data for the final, more complex products rather than for the starting intermediate itself. google.com As such, detailed mass spectral data, including fragmentation patterns from techniques like electron ionization (EI-MS), are not available in the public domain.

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds and for separating components in a mixture. A validated HPLC method for this compound would be essential for quality control, allowing for the quantification of the main component and the detection of any synthesis-related impurities.

No specific HPLC methods (including column type, mobile phase composition, flow rate, and detector wavelength) dedicated to the analysis of this compound have been published in research articles. Commercial suppliers report purity levels, often greater than 95-97%, but the analytical methods used to determine this are not detailed.

Spectroscopic Probes and Fluorescence Applications

The benzofuran scaffold is known to be a core component of many fluorescent molecules. The introduction of halogen atoms and other functional groups can modulate the photophysical properties, such as the absorption and emission wavelengths and quantum yield. Investigating the fluorescence properties of this compound would determine its potential as a spectroscopic probe or as a building block for functional materials like organic light-emitting diodes (OLEDs).

Research into the fluorescence of benzofurans is an active field, but studies specifically detailing the photophysical characteristics of this compound are absent from the literature. Its absorption maximum, emission spectrum, and quantum efficiency remain uncharacterized.

Future Directions and Emerging Research Avenues for 7 Bromo 4 Fluorobenzofuran

Development of Multi-Targeted Ligands

The complexity of diseases such as cancer and neurodegenerative disorders has spurred a shift from single-target drugs to multi-target-directed ligands (MTDLs), which can modulate multiple pathological pathways simultaneously. The benzofuran (B130515) core is a well-established pharmacophore, and its halogenated derivatives are particularly promising for MTDL design. mdpi.commdpi.com

Future research will likely focus on using 7-Bromo-4-fluorobenzofuran as a foundational scaffold to design MTDLs. The bromine atom at the 7-position is particularly advantageous, as it can form "halogen bonds"—strong, specific, non-covalent interactions with nucleophilic sites in protein targets, which can substantially improve binding affinity and selectivity. nih.gov The fluorine atom at the 4-position can enhance metabolic stability and membrane permeability, favorable properties for drug candidates.

Researchers can leverage this scaffold to create hybrid molecules that interact with distinct but related biological targets. For instance, in Alzheimer's disease research, benzofuran hybrids have been developed to dually inhibit acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregation. acs.org Similarly, in oncology, benzofuran derivatives have been engineered to act as dual inhibitors of crucial signaling proteins like PI3K and VEGFR-2. nih.gov The 7-bromo position serves as a synthetic handle for coupling with other pharmacophores to create novel MTDLs, while computational models can predict the optimal linkers and synergistic fragments.

Table 1: Examples of Multi-Targeted Benzofuran Derivatives

| Derivative Class | Targeted Disease | Key Biological Targets | Reference |

|---|---|---|---|

| Tacrine–Benzofuran Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), β-amyloid aggregation, BACE-1 | acs.org |

| Benzofuran-based Hybrids | Cancer | Phosphatidylinositol-3-kinase (PI3K), VEGFR-2 | nih.govresearchgate.net |

Application in Supramolecular Chemistry and Material Science

Beyond pharmacology, the structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The defined placement of halogen atoms allows for precise control over intermolecular interactions, which are fundamental to crystal engineering and the self-assembly of functional materials.

The bromine atom is a reliable participant in halogen bonding, a directional interaction that can be used to guide the formation of highly ordered supramolecular structures. This interaction, along with potential π–π stacking of the benzofuran rings, can be exploited to construct liquid crystals, gels, and porous organic frameworks. Research into related compounds like 4-Bromobenzofuran-2-carboxylic acid has highlighted the utility of the bromine atom in promoting self-assembly and enhancing electronic communication within a material.

Furthermore, halogenated benzofurans are being explored for their applications in organic electronics. chem960.com The electron-rich benzofuran system can be fine-tuned through halogenation to modulate its electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. Future work could involve synthesizing polymers or oligomers of this compound to investigate their conductive and photophysical properties, potentially leading to new classes of organic semiconductors. researchgate.net

Prodrug Strategies and Drug Delivery Systems for Halogenated Benzofurans

While halogenation can enhance the therapeutic activity of a compound, it often increases lipophilicity, which can lead to poor aqueous solubility and limited bioavailability. Prodrug strategies offer a powerful solution to overcome these pharmacokinetic challenges. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.

For halogenated benzofurans, a key future direction is the design of prodrugs to improve their drug-like properties. A successful example in the benzofuran class involves the conversion of an active anticancer agent into a disodium (B8443419) phosphate (B84403) ester prodrug. nih.gov This modification led to a tenfold increase in antitumor activity and a fivefold longer half-life, demonstrating the transformative potential of this approach. nih.gov

For this compound, researchers could explore various prodrug moieties, such as phosphates, amino acid conjugates, or esters, attached at a suitable position. For example, if a hydroxyl or amino group were introduced to the core structure, it could serve as an anchor for a promoiety designed to be cleaved by specific enzymes like phosphatases or esterases that are abundant in target tissues. This strategy not only improves solubility but can also enable targeted drug delivery, concentrating the active compound at the site of action and reducing systemic side effects. Patents related to benzofuran prodrugs indicate this is an active and promising area of investigation. google.com

Advanced Computational Design of Next-Generation Analogues

The rational design of new chemical entities is increasingly driven by advanced computational tools. In silico methods such as molecular docking, quantum mechanics, and molecular dynamics simulations are essential for predicting how modifications to a parent structure will affect its biological activity, binding affinity, and pharmacokinetic profile.

For this compound, computational chemistry provides a pathway to rapidly design and screen a virtual library of next-generation analogues. Molecular docking studies can be used to predict the binding modes of these analogues within the active site of a target protein, providing insights into crucial structure-activity relationships (SAR). researchgate.net For instance, computational studies have been effectively used to guide the synthesis of benzofuran derivatives as potent enzyme inhibitors. researchgate.net

A particularly relevant finding from computational studies on other halogenated compounds is that the type of halogen can significantly influence binding energy, with a trend of F < Cl < Br < I observed for certain targets. mdpi.com This highlights the importance of the bromine atom in this compound for potential target interactions. Future computational work could explore:

Substitution Pattern Analysis: Evaluating the effect of moving the bromo and fluoro groups to different positions on the benzofuran ring.

Bioisosteric Replacement: Replacing the bromine atom with other groups capable of forming halogen bonds (e.g., iodine) or other key interactions.

Fragment-Based Growth: Using the this compound core as a starting point and computationally "growing" new functionalities from other positions (e.g., C2, C3, C5, C6) to optimize interactions with a specific target.

These computational approaches will accelerate the discovery of new, more potent, and selective analogues, minimizing the time and resources required for synthetic efforts.

Table 2: Application of Computational Tools in Benzofuran Research

| Computational Method | Software Example(s) | Application in Benzofuran Research | Reference |

|---|---|---|---|

| Molecular Docking | AutoDock, MOE | Predicting binding affinity and interactions with protein targets (e.g., PI3K, DNA GyrB) | nih.govresearchgate.netresearchgate.net |

| Molecular Dynamics | Not Specified | Simulating the stability of ligand-protein complexes over time | mdpi.com |

| QSAR Modeling | CODDESSA PRO | Designing new derivatives and predicting their biological activities | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-4-fluorobenzofuran, and what challenges arise during its preparation?

- Methodological Answer: Synthesis typically involves multi-step strategies, starting with fluorination of benzofuran precursors followed by bromination. For example, bromination using reagents like CBr₄/PPh₃ under controlled conditions may yield the target compound, but regioselectivity challenges (e.g., competing bromination at adjacent positions) require careful optimization. Purification via column chromatography or recrystallization is critical due to byproduct formation. Low yields in analogous compounds (e.g., 2-bromo-7-HBF) highlight the need for precise stoichiometry and temperature control .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer: Comprehensive characterization employs ¹H/¹³C NMR to identify substituent positions, with fluorine’s electronegativity causing distinct splitting patterns in NMR spectra (e.g., coupling constants ~8–12 Hz for adjacent protons). Mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺), while IR spectroscopy verifies functional groups (e.g., C-Br stretching ~500–600 cm⁻¹). Cross-referencing with published data for analogous compounds (e.g., 4-/5-/6-/7-HBF derivatives) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in reported NMR data for halogenated benzofurans be resolved?

- Methodological Answer: Discrepancies in chemical shifts often stem from solvent effects (e.g., DMSO vs. CDCl₃), concentration, or temperature. To validate data, replicate experiments under standardized conditions and compare with computational predictions (e.g., density functional theory [DFT] for NMR shifts). For this compound, computational modeling can clarify electronic environments of protons influenced by bromine and fluorine substituents .

Q. What strategies improve regioselective functionalization of this compound for downstream applications?

- Methodological Answer: Regioselectivity is governed by electronic (e.g., electron-withdrawing fluorine directing electrophiles) and steric factors. Protective groups (e.g., silyl ethers) can block reactive sites, while transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective modifications at the bromine position. Computational analysis of frontier molecular orbitals (FMOs) aids in predicting reactive sites .

Q. How should researchers address stability and storage challenges for this compound?

- Methodological Answer: The compound’s sensitivity to moisture and light necessitates storage under inert atmospheres (argon) at low temperatures (−20°C). Decomposition can be monitored via TLC or HPLC, with stabilizers like BHT (butylated hydroxytoluene) tested for long-term storage. Thermal stability assays (TGA/DSC) provide degradation thresholds .

Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Employ controlled kinetic studies with varying catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), ligands (e.g., XPhos), and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency. Mechanistic insights can be gained via isotopic labeling (e.g., ¹⁸O in boronic acids) or in situ NMR to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.